
2,2,3,5-Tetramethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,5-Tetramethylhexan-3-ol is an organic compound belonging to the class of alcohols It is characterized by its branched structure, which includes four methyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexan-3-ol typically involves multi-step organic reactions. One common method is the reduction of ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the Grignard reaction, where an organomagnesium halide reacts with a suitable carbonyl compound to form the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,5-Tetramethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into corresponding alkanes using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, LiAlH4, NaBH4.
Substitution: SOCl2, PBr3, anhydrous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
2,2,3,5-Tetramethylhexan-3-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a model compound in studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2,2,3,5-Tetramethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the behavior of biological molecules and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2,3,5-Tetramethylhexan-3-ol can be compared with other similar compounds, such as:
2,2,3,4-Tetramethylhexane: Another branched hexane derivative with different methyl group positions.
2,2,3,3-Tetramethylbutane: A more compact and symmetrical hydrocarbon with a butane backbone.
2,2,4-Trimethylpentane: Known for its use in gasoline, highlighting the versatility of branched hydrocarbons.
Uniqueness: The unique arrangement of methyl groups in this compound imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
66256-64-2 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
2,2,3,5-tetramethylhexan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)7-10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |
Clé InChI |
JPHPZXVLZOPSJN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





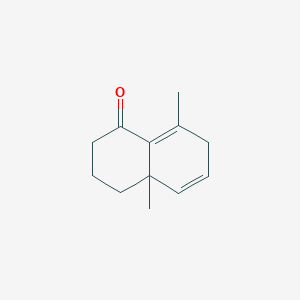
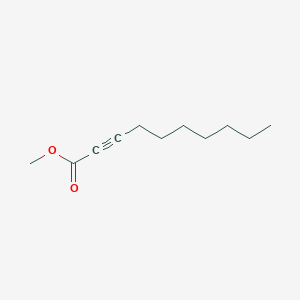



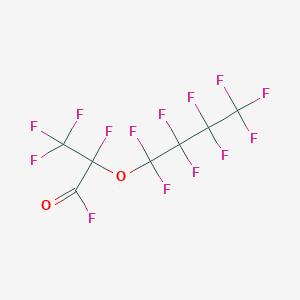
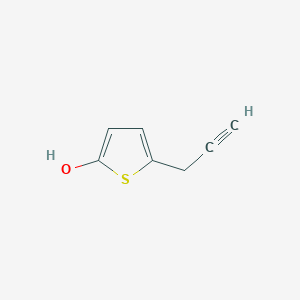
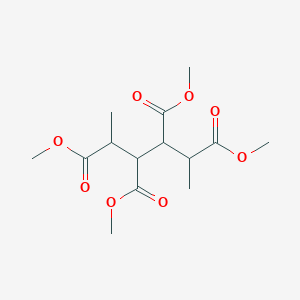
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
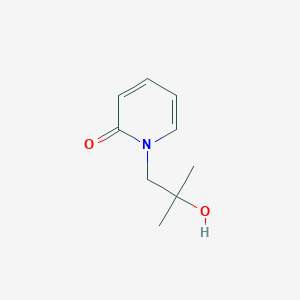
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
